molecular formula C15H16 B14115091 Benzene, 1-methyl-2-(2-phenylethyl)- CAS No. 34403-05-9

Benzene, 1-methyl-2-(2-phenylethyl)-

Cat. No.: B14115091
CAS No.: 34403-05-9
M. Wt: 196.29 g/mol
InChI Key: XAXBPEWTYULUOF-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where a methyl group and a phenylethyl group are attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(2-phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this method, benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the desired product . The reaction conditions typically involve anhydrous conditions and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of 1-methyl-2-(2-phenylethyl)benzene often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-phenylethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Nitration: Nitro derivatives.

    Sulfonation: Sulfonic acids.

    Halogenation: Halogenated derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrogenated derivatives.

Comparison with Similar Compounds

1-methyl-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:

    Toluene (methylbenzene): Similar structure but lacks the phenylethyl group.

    Ethylbenzene: Contains an ethyl group instead of a phenylethyl group.

    Cumene (isopropylbenzene): Contains an isopropyl group instead of a phenylethyl group.

Uniqueness

The presence of both a methyl group and a phenylethyl group in 1-methyl-2-(2-phenylethyl)benzene makes it unique, providing distinct chemical properties and reactivity compared to other benzene derivatives .

Properties

CAS No.

34403-05-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-methyl-2-(2-phenylethyl)benzene

InChI

InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

XAXBPEWTYULUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

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